molecular formula C21H25N3O4S B2510566 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide CAS No. 1428350-13-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide

Cat. No.: B2510566
CAS No.: 1428350-13-3
M. Wt: 415.51
InChI Key: XJZATFVOTZDXOJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a recognized potent and selective ATP-competitive inhibitor of Cyclin-dependent kinase 2 (CDK2). This compound has been investigated in scientific studies for its ability to induce cell cycle arrest, specifically at the G1/S phase, by inhibiting the phosphorylation of key substrates like retinoblastoma (Rb) protein . The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the specific roles of CDK2 in cellular proliferation and apoptosis. Its application is particularly relevant in oncology research, where it is used to study the effects of CDK2 inhibition in various cancer cell models, including those that are resistant to CDK4/6 inhibitors , providing crucial insights into potential therapeutic strategies and mechanisms of drug resistance. This makes it an essential tool for researchers aiming to understand cell cycle dynamics and develop novel anti-cancer agents.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-3-4-17-18(14-16)28-12-11-27-17)22-7-10-24-8-5-15(6-9-24)19-2-1-13-29-19/h1-4,13-15H,5-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZATFVOTZDXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxin, thiophene, and piperidine moieties using reagents like carbodiimides or acid chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the piperidine ring using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, while the thiophene and piperidine rings could form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s higher molecular weight (451.5 vs. 376.4–465.5) reflects its extended piperidine-thiophene substituent.
  • Substituents on the piperidine ring (e.g., methoxyethyl vs. thiophene) critically modulate lipophilicity and hydrogen-bonding capacity .

Substituent Variations on Piperidine and Thiophene Moieties

  • Thiophene Position : The target compound’s thiophen-2-yl group (vs. thiophen-3-yl in ) may alter π-stacking or sulfur-mediated interactions.
  • Thiophen-2-yl-piperidine (Target): Balances lipophilicity and aromatic interactions, favorable for CNS-targeting applications.
  • Linker Flexibility : The ethanediamide linker in the target compound contrasts with sulfonamide or ester linkers in analogs (e.g., ), affecting conformational rigidity and metabolic stability.

Physicochemical Property Comparison

Property Target Compound Methoxyethyl-Piperidine Analog Thiophen-3-yl Analog
Molecular Weight 451.5 465.5 376.4
LogP (Predicted) ~3.2 ~2.8 ~2.5
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 8 9 7

Implications :

  • Higher LogP in the target compound suggests increased membrane permeability compared to its analogs.
  • The thiophen-3-yl analog’s additional hydroxypropyl group () introduces polarity but may limit blood-brain barrier penetration.

Implications for Research and Development

Comparative studies with analogs highlight the importance of:

  • Thiophene Positioning : Thiophen-2-yl vs. 3-yl substitution could differentially engage hydrophobic pockets in biological targets.
  • Piperidine Tailoring : Methoxyethyl or thiophene groups modulate solubility and target engagement.
  • Ethanediamide Linker : Offers a balance between rigidity and hydrogen-bonding capacity compared to bulkier linkers (e.g., sulfonamides in ).

Further research should prioritize in vitro binding assays and ADMET profiling to validate these hypotheses.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a thiophenyl-piperidine side chain. Its chemical formula is C18H22N2O3C_{18}H_{22}N_2O_3, with a molecular weight of approximately 318.38 g/mol. The structural representation can be summarized as follows:

ComponentStructure
BenzodioxinBenzodioxin
Thiophenyl-Piperidine Side ChainThiophenyl-Piperidine

Research indicates that compounds containing benzodioxin and thiophene moieties often exhibit diverse pharmacological effects. The proposed mechanisms for this compound include:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Properties : The presence of the thiophene ring is associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some derivatives have been studied for their potential to protect neuronal cells from oxidative stress.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of similar compounds:

Anticancer Activity

A study on related benzodioxin derivatives demonstrated significant cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 4.37 μM to 8.03 μM . This suggests that the compound may have similar potential.

Antimicrobial Activity

Research on thiophene derivatives indicates promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro tests showed that substitutions on the thiophene ring could modulate activity levels significantly .

Case Studies

  • Case Study 1 : A derivative of benzodioxin was tested for its effects on tumor growth in mice models, showing a reduction in tumor size by up to 50% compared to controls.
  • Case Study 2 : A clinical trial involving similar piperidine derivatives reported improvements in symptoms for patients with chronic pain conditions, indicating potential analgesic properties.

Q & A

What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?

Category: Basic Research Methodology
Answer:
The synthesis typically involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and thiophene-containing piperidine derivatives. Key steps include:

  • Amide coupling: Ethanediamide formation via activation of carboxylic acids (e.g., using carbodiimides) under inert atmospheres .
  • Piperidine functionalization: Alkylation or sulfonylation of the piperidine ring under reflux conditions .
  • Optimization: Microwave-assisted synthesis can improve efficiency, while solvent choice (e.g., DMF or THF) and temperature control (40–80°C) are critical for yield and purity .
    Characterization: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are mandatory for structural confirmation .

How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. MS)?

Category: Advanced Data Analysis
Answer:
Contradictions often arise from impurities or tautomeric equilibria. To resolve these:

  • Cross-validation: Use complementary techniques (e.g., High-Resolution MS for exact mass and 2D NMR for stereochemical assignment) .
  • Isotopic labeling: Trace deuterated solvents or isotopic analogs to identify artifacts in spectra .
  • Computational validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

What strategies optimize the compound’s stability under varying pH/temperature for pharmacological assays?

Category: Advanced Experimental Design
Answer:

  • Stress testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Buffer selection: Use phosphate-buffered saline (pH 7.4) for physiological simulations or citrate buffers for acidic stability studies .
  • Lyophilization: For long-term storage, lyophilize the compound and store at -20°C to prevent hydrolysis .

What computational methods predict binding affinity to neurological targets (e.g., GPCRs)?

Category: Advanced Theoretical Modeling
Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dopamine receptors. Prioritize the thiophene and piperidine moieties as key pharmacophores .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .
  • Free-energy calculations: Apply MM/GBSA or alchemical methods to quantify binding energies .

How do structural modifications (e.g., substituting thiophene) affect bioactivity?

Category: Advanced Structure-Activity Relationship (SAR)
Answer:

  • Thiophene replacement: Substituting with furan reduces steric bulk but may diminish π-π stacking with aromatic residues in target proteins .
  • Piperidine alkylation: Adding methyl groups enhances lipophilicity (logP ↑), improving blood-brain barrier permeability but potentially increasing off-target effects .
  • Ethanediamide linker: Shortening the linker reduces conformational flexibility, which can enhance selectivity but lower solubility .

What analytical techniques validate purity in multi-step synthesis?

Category: Basic Quality Control
Answer:

  • HPLC-DAD/UV: Monitor reaction progress with C18 columns (λ = 254 nm) and gradient elution (acetonitrile/water) .
  • Elemental analysis: Confirm stoichiometry of C, H, N to detect residual solvents or byproducts .
  • TGA/DSC: Assess thermal stability and crystallinity to identify polymorphic impurities .

How to design a kinetic study for degradation pathways under physiological conditions?

Category: Advanced Experimental Design
Answer:

  • Pseudo-first-order kinetics: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at intervals (0, 6, 12, 24 h) and quantify degradation via LC-MS/MS .
  • Activation energy (Ea): Use the Arrhenius equation by testing degradation at 25°C, 37°C, and 50°C to predict shelf-life .
  • Mechanistic probes: Add radical scavengers (e.g., ascorbic acid) or metal chelators (EDTA) to identify oxidative vs. hydrolytic pathways .

What theoretical frameworks guide hypothesis generation for this compound’s mechanism of action?

Category: Advanced Theoretical Integration
Answer:

  • Receptor theory: Link to dopamine or serotonin receptor models to predict agonism/antagonism .
  • QSAR models: Use Hammett constants or Hansch analysis to correlate substituent effects with bioactivity .
  • Systems biology: Integrate omics data (e.g., transcriptomics) to map downstream signaling pathways affected by the compound .

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